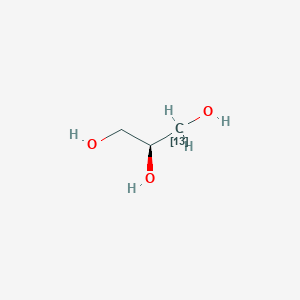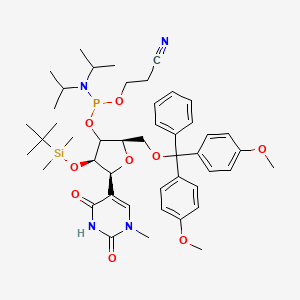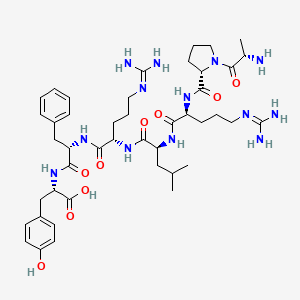
L-Tyrosine (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine (disodium) is a derivative of the amino acid L-Tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. L-Tyrosine is a non-essential amino acid, meaning it can be synthesized by the human body from other amino acids, specifically L-phenylalanine . The disodium form of L-Tyrosine is often used in various biochemical applications due to its enhanced solubility in water compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tyrosine (disodium) can be synthesized by reacting L-Tyrosine with sodium hydroxide. The reaction involves the neutralization of the carboxyl group of L-Tyrosine with sodium hydroxide, resulting in the formation of the disodium salt .
Industrial Production Methods: Industrial production of L-Tyrosine (disodium) typically involves the extraction of L-Tyrosine from protein hydrolysates followed by its conversion to the disodium salt. This process may involve the use of chemical catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine (disodium) undergoes various chemical reactions, including:
Phosphorylation: The phenolic hydroxyl group of L-Tyrosine can be phosphorylated, playing a crucial role in cell signaling pathways.
Sulfation: L-Tyrosine can also undergo sulfation, which is essential for several biological processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Phosphorylation: This reaction typically requires ATP and protein kinases.
Sulfation: Sulfotransferases and PAPS (3’-phosphoadenosine-5’-phosphosulfate) are commonly used.
Major Products Formed:
L-DOPA: Formed through oxidation.
Phosphotyrosine: Formed through phosphorylation.
Sulfotyrosine: Formed through sulfation.
Scientific Research Applications
L-Tyrosine (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a critical role in protein synthesis and cell signaling.
Industry: Employed in the biomanufacture of therapeutic recombinant proteins and monoclonal antibodies.
Mechanism of Action
L-Tyrosine (disodium) exerts its effects primarily through its role as a precursor to several important biomolecules. It is converted to L-DOPA, which is further converted to dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation, stress response, and cognitive function . Additionally, the phosphorylation of L-Tyrosine residues in proteins is a key step in many cell signaling pathways .
Comparison with Similar Compounds
L-Phenylalanine: An essential amino acid and precursor to L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine oxidation and a precursor to dopamine.
Tyramine: A decarboxylation product of L-Tyrosine.
Uniqueness: L-Tyrosine (disodium) is unique due to its enhanced solubility and its critical role in the biosynthesis of several neurotransmitters and hormones. Its ability to undergo various post-translational modifications, such as phosphorylation and sulfation, further distinguishes it from other amino acids .
Properties
Molecular Formula |
C9H11NNa2O3 |
|---|---|
Molecular Weight |
227.17 g/mol |
InChI |
InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/t8-;;/m0../s1 |
InChI Key |
NKQKDBKPUPDYCQ-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na].[Na] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



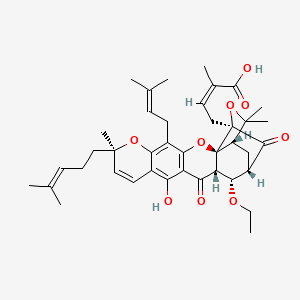




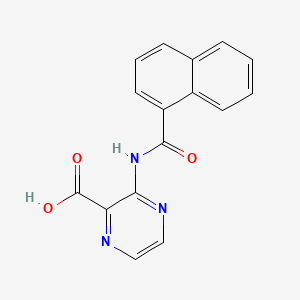



![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
